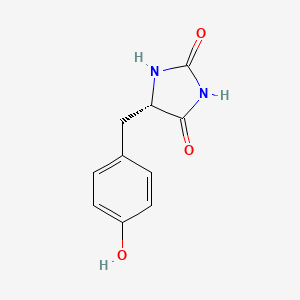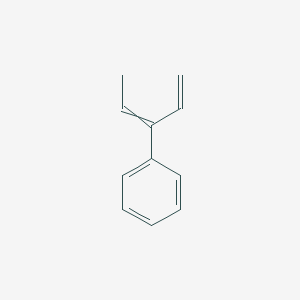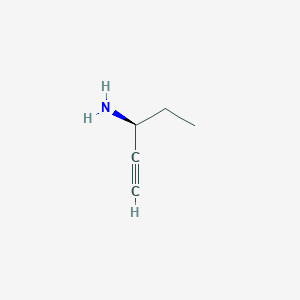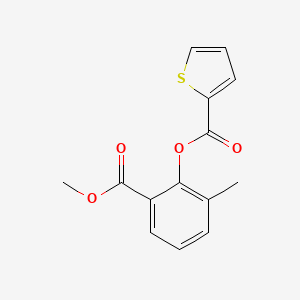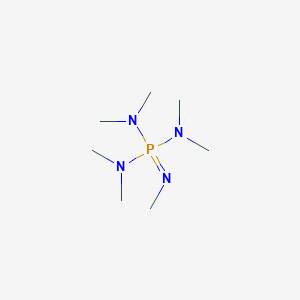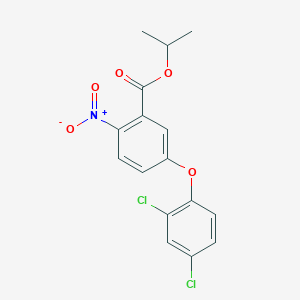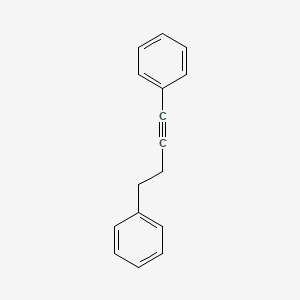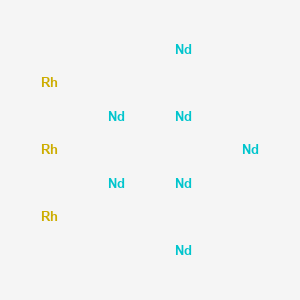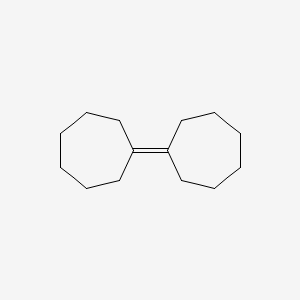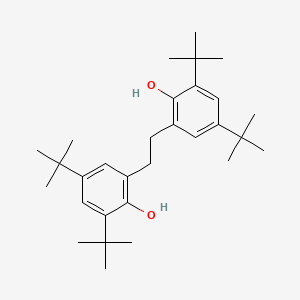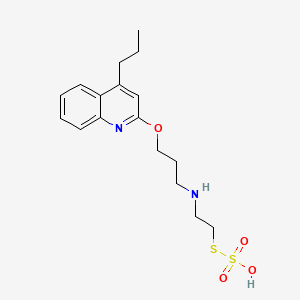
S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a quinoline moiety, a propyl group, and a thiosulfate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and aluminum chloride as a catalyst.
Formation of the Thiosulfate Ester: The final step involves the reaction of the quinoline derivative with thiosulfuric acid to form the thiosulfate ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Drug Development: The compound’s quinoline moiety makes it a candidate for the development of antimalarial drugs or other therapeutic agents.
Biochemical Research: It can be used as a probe to study enzyme interactions or as a building block in the synthesis of biologically active molecules.
Industry:
Agriculture: The compound can be used in the formulation of pesticides or herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of S-2-((3-(4-Propyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiosulfate ester can undergo hydrolysis, releasing reactive sulfur species that can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are used as antimalarial agents.
Thiosulfate Esters: Compounds like sodium thiosulfate are used in various industrial applications, including photography and water treatment.
Uniqueness:
Combination of Functional Groups: The unique combination of a quinoline moiety, a propyl group, and a thiosulfate ester in a single molecule provides distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
41287-38-1 |
|---|---|
Molekularformel |
C17H24N2O4S2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-propyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C17H24N2O4S2/c1-2-6-14-13-17(19-16-8-4-3-7-15(14)16)23-11-5-9-18-10-12-24-25(20,21)22/h3-4,7-8,13,18H,2,5-6,9-12H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
UCIDKFGCIPMMOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=NC2=CC=CC=C21)OCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



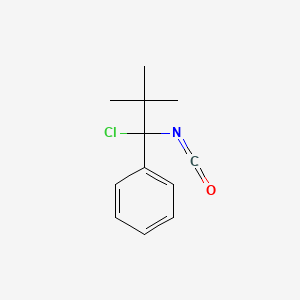
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
